molecular formula C10H7F6NO B2694486 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone CAS No. 882747-78-6

1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone

Cat. No.: B2694486
CAS No.: 882747-78-6
M. Wt: 271.162
InChI Key: POBCVRAJLJFLIX-UHFFFAOYSA-N
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Description

1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with an amino group at the 2-position and two trifluoromethyl (-CF₃) groups at the 4- and 6-positions.

Properties

IUPAC Name

1-[2-amino-4,6-bis(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c1-4(18)8-6(10(14,15)16)2-5(3-7(8)17)9(11,12)13/h2-3H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBCVRAJLJFLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the presence of two trifluoromethyl groups and an amino group on the aromatic ring. Below is a comparative analysis with structurally related acetophenones:

Table 1: Key Structural Features and Inferred Properties
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone (Discontinued ) 2-NH₂, 4-CF₃, 6-CF₃ C₁₀H₇F₆NO ~283.17 (estimated) High lipophilicity; potential metabolic stability due to -CF₃ groups.
1-(2-Amino-6-nitrophenyl)ethanone (56515-63-0) 2-NH₂, 6-NO₂ C₈H₈N₂O₃ 180.16 Nitro group increases reactivity; unclassified hazards but limited toxicological data.
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone (147220-82-4) 2,4-OH, 2-F C₈H₇FO₃ 170.14 Hydroxy groups enhance solubility; fluorine may moderate acidity.
1,1'-[Methylenebis(5-bromo-2-hydroxy-3,1-phenylene)]bis-ethanone (83143-04-8) Bis-bromo, bis-OH C₁₇H₁₂Br₂O₄ ~464.00 Bromine increases molecular weight; potential halogen bonding interactions.
1-(4-Amino-5-methoxy-2-trifluoromethyl-phenyl)-ethanone (1260741-97-6) 4-NH₂, 5-OCH₃, 2-CF₃ C₁₀H₁₀F₃NO₂ 233.19 Methoxy group improves solubility; single -CF₃ reduces lipophilicity vs. target compound.

Biological Activity

1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone is a fluorinated organic compound notable for its unique structural features, particularly the presence of two trifluoromethyl groups. These groups significantly influence the compound's chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 1-[2-amino-4,6-bis(trifluoromethyl)phenyl]ethanone
  • Molecular Formula : C10H7F6NO
  • Molecular Weight : 271.16 g/mol

The trifluoromethyl groups enhance lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl substituents increase binding affinity and selectivity towards these targets, facilitating modulation of various biological pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • A study involving derivatives showed that compounds with trifluoromethyl groups demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • The unique three-dimensional structure provided by the trifluoromethyl groups may improve interactions with protein binding sites, enhancing therapeutic efficacy .

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of branched-chain amino acid transaminases (BCATs), enzymes involved in amino acid metabolism linked to various cancers:

  • High-throughput screening identified novel inhibitors based on similar structures that displayed potent cellular activity against BCATs .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Trifluoromethyl derivativesAnticancerEnhanced cytotoxicity in FaDu cells
BCAT inhibitorsEnzyme inhibitionPotent inhibition with favorable selectivity

Research Applications

The compound is being investigated for various applications:

  • Pharmaceutical Development : Its structure allows for the synthesis of more complex molecules aimed at treating diseases through targeted molecular pathways.
  • Biochemical Studies : It serves as a valuable tool in drug discovery due to its ability to modulate enzyme activities and receptor functions.

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